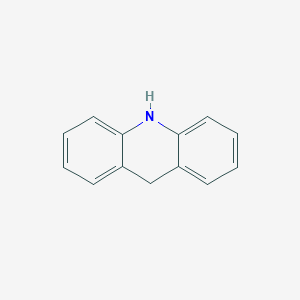

9,10-Dihydroacridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41239. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Acridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9,10-dihydroacridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-8,14H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCUTNIGJHJGCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2NC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073887 | |

| Record name | Acridine, 9,10-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92-81-9 | |

| Record name | Acridan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acridan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acridine, 9,10-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-dihydroacridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACRIDANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ITV7RA4Y9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 9,10-Dihydroacridine and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 9,10-dihydroacridine and its derivatives, a core scaffold of significant interest in medicinal chemistry and materials science. The document details key experimental protocols, presents comparative quantitative data for major synthetic routes, and illustrates relevant biological pathways and experimental workflows.

Introduction to this compound

The this compound scaffold is a prominent heterocyclic motif featured in a wide array of biologically active compounds and functional materials. Its unique "butterfly" conformation and electron-rich nature make it a valuable pharmacophore and a versatile building block in organic synthesis. Derivatives of this compound have demonstrated a broad spectrum of therapeutic potential, including antibacterial, anticancer, and anti-inflammatory properties. Furthermore, their photophysical characteristics have led to their application in the development of organic light-emitting diodes (OLEDs) and fluorescent probes. This guide focuses on the primary synthetic strategies for accessing this important molecular framework.

Core Synthetic Methodologies

The synthesis of the this compound core can be broadly approached through several key strategies, each with its own advantages and limitations. The primary methods include the Bernthsen acridine (B1665455) synthesis, Ullmann-type condensations followed by cyclization, and modern catalytic approaches.

Bernthsen Acridine Synthesis

The Bernthsen acridine synthesis is a classical method that involves the condensation of a diarylamine with a carboxylic acid (or its anhydride) at high temperatures, typically in the presence of a Lewis acid catalyst such as zinc chloride. While historically significant, this method often requires harsh reaction conditions and can result in moderate yields.

Experimental Protocol: Microwave-Assisted Bernthsen Synthesis of 9-Methylacridine

A mixture of diphenylamine (B1679370) (1.69 g, 10 mmol), acetic acid (5.7 mL, 100 mmol), and zinc chloride (5.45 g, 40 mmol) is placed in a microwave-safe vessel. The mixture is irradiated in a microwave reactor at 200W for 5 minutes, with the temperature maintained between 200-210°C through intermittent irradiation. After cooling, the reaction mixture is poured into an aqueous ammonia (B1221849) solution. The resulting solid is filtered, washed with water, and then dissolved in dichloromethane (B109758) (DCM). The organic layer is washed with saturated sodium bicarbonate solution and water, dried over sodium sulfate, and concentrated. The crude product is purified by silica (B1680970) gel column chromatography to yield 9-methylacridine. The subsequent reduction to 9-methyl-9,10-dihydroacridine (B3052527) can be achieved using a reducing agent like sodium borohydride.

Ullmann Condensation and Subsequent Cyclization

A more versatile and widely used approach involves a two-step process: an initial Ullmann condensation to form an N-arylanthranilic acid, followed by an intramolecular cyclization to form an acridone (B373769). The acridone can then be reduced to the target this compound. Modern Ullmann-type reactions often employ copper catalysts with ligands, allowing for milder reaction conditions compared to the classical method.

Experimental Protocol: Synthesis of N-Phenylanthranilic Acid via Modified Ullmann Condensation

In a reaction vessel, potassium 2-bromobenzoate (B1222928) (10 mmol), a substituted aniline (B41778) (12 mmol), and copper acetate (B1210297) (1 mmol) are mixed in tetrabutylphosphonium (B1682233) chloride ([TBP]Cl) as an ionic liquid solvent. The mixture is heated to 170°C for a specified time until the reaction is complete (monitored by TLC). After cooling, the product is extracted with an organic solvent, and the ionic liquid can be recovered and reused. The extracted product is then purified by crystallization or chromatography.

Experimental Protocol: Cyclization to Acridone and Reduction

The synthesized N-arylanthranilic acid is treated with a dehydrating agent such as polyphosphoric acid (PPA) or sulfuric acid and heated to induce intramolecular cyclization to the corresponding acridone. The resulting acridone can then be reduced to this compound using a suitable reducing agent, such as zinc dust in acetic acid or sodium borohydride.

Synthesis of 9,9-Disubstituted 9,10-Dihydroacridines

A common and important class of derivatives are those substituted at the 9-position. These are often synthesized from N-phenylanthranilic acid esters via a double Grignard addition followed by an acid-catalyzed cyclization.

Experimental Protocol: Synthesis of 9,9-Diethyl-9,10-dihydroacridine

Methyl N-phenylanthranilate (4.42 mmol) and magnesium bromide diethyl etherate (4.86 mmol) are dissolved in dry diethyl ether under an argon atmosphere and cooled to 0°C. An excess of ethylmagnesium bromide solution (1.0 M in THF, 18 mmol) is added dropwise. The reaction is stirred and allowed to warm to room temperature. After completion, the reaction is quenched with aqueous ammonium (B1175870) chloride, and the product is extracted with an organic solvent. The crude intermediate alcohol is then subjected to acid-catalyzed cyclization using a strong acid like sulfuric acid to yield 9,9-diethyl-9,10-dihydroacridine, which is purified by chromatography and recrystallization.

Quantitative Data on Synthetic Routes

The choice of synthetic route can significantly impact the yield and applicability to different derivatives. The following tables summarize representative quantitative data for the synthesis of the this compound core and its derivatives.

| Method | Starting Materials | Product | Catalyst/Reagent | Temp (°C) | Time | Yield (%) | Reference |

| Bernthsen (Microwave) | Diphenylamine, Acetic Acid | 9-Methylacridine | ZnCl₂ | 200-210 | 5 min | 79 | |

| Ullmann Condensation | 2-Chloronicotinic Acid, Aniline | 2-Anilinonicotinic Acid | Cu powder | 150-160 | 4 h | ~60-80 | |

| Grignard/Cyclization | Methyl N-phenylanthranilate, EtMgBr | 9,9-Diethyl-9,10-dihydroacridine | H₂SO₄ (cyclization) | RT to reflux | Multi-step | 18 (over 2 steps) | |

| Copper-Catalyzed Cyclization | 2-Amino Benzophenone, Phenylboronic Acid | N-Phenyl Acridone | Cu(OAc)₂ | 100 | 12 h | 79 |

Table 1: Comparison of Core Synthesis Methodologies.

| Derivative | Synthetic Approach | Key Reagents | Yield (%) | Reference |

| 9-Ethylacridine | Bernthsen (Microwave) | Diphenylamine, Propionic Acid, ZnCl₂ | 64 | |

| 9,9-Diethyl-10-methyl-9,10-dihydroacridine | Alkylation of 9-Ethylacridine, followed by Grignard | MeI, EtMgBr | 44 (from 9-ethylacridine) | |

| N-Aryl Acridones | Copper-Catalyzed C-H Amination | Cu(OAc)₂ | 43-79 |

Table 2: Yields for Specific this compound Derivatives.

Experimental and Biological Pathway Visualizations

General Synthetic Workflow

The synthesis of functionalized 9,10-dihydroacridines often follows a multi-step pathway, starting from basic building blocks. The following diagram illustrates a typical workflow for the synthesis of a 9,9-disubstituted, N-alkylated dihydroacridine.

Signaling Pathway: Inhibition of Bacterial Cell Division

Certain derivatives of this compound have been identified as potent antibacterial agents that target the bacterial cell division protein FtsZ. FtsZ is a prokaryotic homolog of tubulin and is essential for the formation of the Z-ring, a structure that constricts to divide the cell. The diagram below illustrates the mechanism of FtsZ-mediated cell division and its inhibition.

The antibacterial action of these compounds stems from their ability to interfere with the dynamic equilibrium of FtsZ polymerization and depolymerization. By either preventing the formation of protofilaments or by hyper-stabilizing them, these inhibitors disrupt the proper formation and function of the Z-ring, leading to filamentation of the bacteria and eventual cell death.

Conclusion

The this compound scaffold remains a highly relevant and versatile platform for the development of new therapeutic agents and functional materials. While classical methods like the Bernthsen synthesis provide historical context, modern copper-catalyzed and other transition-metal-catalyzed reactions offer milder conditions and broader substrate scope for the construction of these molecules. The continued exploration of novel synthetic routes and a deeper understanding of the mechanism of action of bioactive derivatives will undoubtedly lead to new and impactful applications for this important class of heterocyclic compounds.

Navigating the Solubility Landscape of 9,10-Dihydroacridine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 9,10-Dihydroacridine in organic solvents. Recognizing the critical role of solubility in drug discovery, chemical synthesis, and materials science, this document outlines the available solubility data, a detailed experimental protocol for its determination, and a visual representation of the experimental workflow.

Solubility Profile of Acridine Analogs

As an illustrative example, the qualitative solubility of a structurally similar compound, 9,9-Dimethyl-9,10-dihydroacridine, is presented below. This information can serve as a preliminary guide for solvent selection in experimental work involving this compound.

Table 1: Qualitative Solubility of 9,9-Dimethyl-9,10-dihydroacridine in Select Organic Solvents

| Solvent | Polarity | Type | Qualitative Solubility |

| Chloroform | Non-polar | Aprotic | Soluble[1] |

| Ethanol | Polar | Protic | Soluble[1] |

| Dimethylformamide (DMF) | Polar | Aprotic | Soluble[1] |

| Acetone | Polar | Aprotic | Easily Soluble[1] |

| Benzene | Non-polar | Aprotic | Easily Soluble[1] |

| Carbon Disulfide | Non-polar | Aprotic | Easily Soluble[1] |

| Gasoline | Non-polar | Aprotic | Slightly Soluble[1] |

| Water | Polar | Protic | Insoluble[1] |

Experimental Protocol for Determining Equilibrium Solubility

To ascertain the precise quantitative solubility of this compound in a specific organic solvent, a standardized experimental protocol is required. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound.[2][3]

Principle

The shake-flask method involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient duration to allow the system to reach equilibrium. Once equilibrium is established, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved solute in the clear filtrate is quantified using a suitable analytical technique.[2]

Materials and Equipment

-

This compound (solid)

-

Organic solvent of interest (e.g., DMSO, ethanol, methanol, acetone, toluene, chloroform)

-

Glass vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer[2][4]

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the mixture to equilibrate for a predetermined period (typically 24 to 48 hours) to ensure that the dissolution process has reached a steady state.[5]

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle. To ensure complete separation of the undissolved solid, centrifuge the vials at a high speed.[2]

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any remaining solid particles that could interfere with the subsequent analysis.[2]

-

Sample Preparation for Analysis: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of this compound.[2][4]

-

For HPLC: A calibration curve should be prepared using standard solutions of this compound of known concentrations. The concentration of the sample is then determined by comparing its peak area to the calibration curve.[4]

-

For UV-Vis Spectroscopy: A calibration curve is generated by measuring the absorbance of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax) of this compound. The concentration of the sample is then calculated using the Beer-Lambert law.

-

-

Data Reporting: The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The results are typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[2]

Visualizing the Experimental Workflow

To provide a clear and logical representation of the solubility determination process, the following diagram illustrates the key steps of the shake-flask method.

References

A Comprehensive Technical Guide to the Spectroscopic Data of 9,10-Dihydroacridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key spectroscopic data for 9,10-Dihydroacridine (also known as Acridan), a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document compiles available data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a centralized resource for the characterization of this molecule.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

conclusive 1H and 13C NMR data for this compound is primarily available through subscription-based databases. Researchers are advised to consult resources such as SpectraBase for detailed spectral information. The tables below are structured for the inclusion of this data upon acquisition.

Table 1: 1H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not publicly available | |||

| Data not publicly available | |||

| Data not publicly available |

Table 2: 13C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not publicly available | |

| Data not publicly available | |

| Data not publicly available | |

| Data not publicly available |

1.2 Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals key functional groups present in the molecule. The data presented here is sourced from the NIST WebBook, based on a gas-phase spectrum.[1]

Table 3: Key IR Absorption Bands of this compound

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3400 | Medium | N-H Stretch |

| 3050 - 3000 | Medium-Weak | Aromatic C-H Stretch |

| 2950 - 2850 | Medium-Weak | Aliphatic C-H Stretch (CH2) |

| ~1600 | Strong | C=C Aromatic Ring Stretch |

| ~1500 | Strong | C=C Aromatic Ring Stretch |

| ~1300 | Medium | C-N Stretch |

| ~750 | Strong | C-H Aromatic Out-of-Plane Bend |

1.3 Mass Spectrometry (MS)

The mass spectrum of this compound provides critical information regarding its molecular weight and fragmentation pattern under electron ionization. The data is consistent with the compound's molecular formula, C13H11N, and a molecular weight of approximately 181.23 g/mol .[2]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 181 | 100 | [M]+ (Molecular Ion) |

| 180 | ~80 | [M-H]+ |

| 152 | ~15 | [M-H-HCN]+ or [M-C2H3]+ |

| 90.5 | ~10 | [M]2+ (Doubly charged molecular ion) |

Experimental Protocols

The following are detailed methodologies representative of the procedures used to obtain the spectroscopic data presented.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl3), in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: 1H and 13C NMR spectra are recorded on a high-field NMR spectrometer, such as a Bruker Avance or Varian instrument, operating at a field strength of 300 MHz or higher for protons.

-

1H NMR Acquisition: Proton spectra are typically acquired with a 90° pulse angle, a spectral width of approximately 15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio. The relaxation delay is generally set to 1-2 seconds.

-

13C NMR Acquisition: Carbon-13 spectra are acquired with proton decoupling to simplify the spectrum to single peaks for each unique carbon atom. A wider spectral width (e.g., 220 ppm) is used. Due to the low natural abundance of 13C, a larger number of scans and a longer acquisition time are typically required.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected using appropriate NMR processing software.

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be cast from a solution onto an IR-transparent window (e.g., NaCl or CaF2). For gas-phase measurements, the sample is heated under vacuum to generate sufficient vapor pressure in a gas cell.

-

Instrumentation: An IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm-1). A background spectrum of the empty sample compartment (or the pure KBr pellet) is first collected and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands corresponding to the vibrational modes of the molecule's functional groups.

2.3 Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples dissolved in a suitable solvent.

-

Ionization: Electron Ionization (EI) is a common method used, where the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak, which corresponds to the molecular weight of the compound, and the fragmentation pattern, which provides structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Thermochemical Profile of 9,10-Dihydroacridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 9,10-dihydroacridine (also known as acridan). The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development who require accurate thermodynamic parameters for this heterocyclic compound.

Quantitative Thermochemical Data

Table 1: Standard Molar Enthalpy of Formation of this compound (at 298.15 K)

| Phase | ΔfH° (kJ·mol⁻¹) | Method | Reference |

| Gas | 198.7 ± 4.4 | Computational (G3(MP2)//B3LYP) | [1] |

Table 2: Other Thermochemical Properties of this compound

| Property | Value | Units | Method | Reference |

| Standard Enthalpy of Combustion (Solid) | Data Not Available | kJ·mol⁻¹ | - | - |

| Standard Enthalpy of Sublimation | Data Not Available | kJ·mol⁻¹ | - | - |

| Standard Gibbs Free Energy of Formation (Gas) | Data Not Available | kJ·mol⁻¹ | - | - |

Note: The absence of experimental data highlights a significant gap in the thermochemical characterization of this compound and presents an opportunity for future research.

Experimental Protocols

While specific experimental data for this compound is lacking, the following sections detail the standard methodologies used to determine the key thermochemical properties presented in the tables. These protocols are generally applicable to solid organic compounds.

Determination of the Enthalpy of Combustion (Solid Phase) by Bomb Calorimetry

The standard enthalpy of combustion is determined experimentally using a bomb calorimeter. This technique measures the heat released when a substance is completely burned in a controlled excess of oxygen.

Methodology:

-

Sample Preparation: A precisely weighed pellet of the solid sample (e.g., this compound) is placed in a crucible inside a high-pressure vessel known as a "bomb."

-

Oxygen Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atmospheres.

-

Calorimeter Assembly: The bomb is placed in a well-insulated container (calorimeter) filled with a known mass of water. The temperature of the water is monitored with a high-precision thermometer.

-

Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the pellet.

-

Temperature Measurement: The complete combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing a rise in temperature. The temperature change is carefully recorded until it reaches a maximum and then begins to cool.

-

Calculation: The heat of combustion is calculated from the observed temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and the mass of the sample. Corrections are applied for the heat of formation of nitric acid (from the nitrogen in the sample and air) and the heat of combustion of the fuse wire.

Determination of the Enthalpy of Sublimation by the Knudsen Effusion Method

The enthalpy of sublimation, the heat required to transform a substance from a solid to a gaseous state, can be determined from vapor pressure measurements at different temperatures. The Knudsen effusion method is a common technique for measuring low vapor pressures of solids.

Methodology:

-

Sample Placement: A small amount of the solid sample is placed in a Knudsen cell, which is a small, thermostated container with a very small orifice.

-

High Vacuum: The cell is placed in a high-vacuum chamber.

-

Effusion Measurement: At a given temperature, molecules of the substance effuse through the orifice into the vacuum. The rate of mass loss of the sample is measured over time using a sensitive microbalance.

-

Vapor Pressure Calculation: The vapor pressure inside the cell is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molar mass of the substance using the Hertz-Knudsen equation.

-

Temperature Dependence: The experiment is repeated at several different temperatures.

-

Enthalpy of Sublimation Calculation: The enthalpy of sublimation is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the reciprocal of the absolute temperature, according to the Clausius-Clapeyron equation.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the thermochemical data of this compound.

References

The Acridine Core: A Journey from Coal Tar to Cutting-Edge Therapeutics

An In-depth Technical Guide on the Discovery, History, and Applications of Acridine (B1665455) Compounds

For over a century, the planar, tricyclic scaffold of acridine has captivated chemists and biologists alike. First isolated from the humble origins of coal tar, this nitrogen-containing heterocycle has given rise to a vast and versatile family of compounds with profound impacts on medicine and biological sciences. From vibrant dyes and essential antimalarials to potent anticancer agents, the story of acridine is a testament to the power of chemical innovation. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, history, and key applications of acridine compounds, supported by quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.

Discovery and Early History

The journey of acridine began in 1870 when German chemists Carl Gräbe and Heinrich Caro first isolated the parent compound from the high-boiling fraction of coal tar.[1][2] They named it "acridine" due to the acrid odor of its vapor.[3] The initial isolation was achieved by extraction with dilute sulfuric acid, followed by precipitation as acridine bichromate upon the addition of potassium dichromate. The free base was then liberated by treatment with ammonia (B1221849).[1]

The early 20th century marked the beginning of the therapeutic exploration of acridine derivatives. In 1917, Ehrlich and Benda discovered the antimicrobial properties of certain acridine compounds.[4] This led to the development of notable antiseptics like proflavine (B1679165) (3,6-diaminoacridine), which was widely used as a topical antibacterial agent, particularly during the World Wars, before the advent of penicillin.[5][6]

A significant milestone in the history of acridines was the development of quinacrine (B1676205) (also known as mepacrine or Atabrine) as the first synthetic antimalarial drug.[7][8] Amidst the scarcity of quinine (B1679958) during World War II, quinacrine played a crucial role in treating malaria.[9] The success of these early acridine-based drugs spurred further research into the synthesis and biological evaluation of a multitude of derivatives.

Synthesis of the Acridine Scaffold

The versatility of the acridine core is matched by the variety of synthetic routes developed for its construction and modification. Several named reactions have become cornerstones of acridine chemistry.

Bernthsen Acridine Synthesis

First reported in 1884, the Bernthsen acridine synthesis involves the condensation of a diarylamine with a carboxylic acid in the presence of a Lewis acid catalyst, typically zinc chloride, at high temperatures (200-270 °C).[10][11][12] The reaction can also be performed using polyphosphoric acid at lower temperatures, though often with reduced yields.[11] This method is particularly useful for the synthesis of 9-substituted acridines.

Ullmann Condensation

The Ullmann condensation provides a route to acridones, which are important precursors to many acridine derivatives. This method involves the reaction of an o-chlorobenzoic acid with an aniline (B41778), followed by cyclization of the resulting N-phenylanthranilic acid using a dehydrating agent like sulfuric acid or phosphorus oxychloride to yield the acridone.

Key Acridine Derivatives and Their Applications

The planar nature of the acridine ring system is central to its biological activity, enabling it to intercalate between the base pairs of DNA. This fundamental mechanism underpins the diverse applications of its derivatives.

Acridine Dyes: Proflavine and Acridine Orange

Proflavine and Acridine Orange are two of the most well-known acridine derivatives, initially used as dyes and antiseptics.[5][13] Their ability to bind to nucleic acids and fluoresce has made them invaluable tools in molecular and cell biology. Acridine Orange, for instance, is a nucleic acid-selective metachromatic stain used for cell cycle determination.[14] It fluoresces green when bound to double-stranded DNA and red in the presence of single-stranded DNA or RNA.[15]

Antimalarials: Quinacrine

Quinacrine was the first synthetic antimalarial drug to be widely used.[7][16] Its mechanism of action is believed to involve the inhibition of hemozoin biocrystallization in the malaria parasite, leading to a toxic buildup of heme. While its use has declined due to the emergence of newer drugs with fewer side effects, it remains an important molecule in the history of chemotherapy.

Anticancer Agents

The ability of acridines to intercalate into DNA and interfere with the function of essential enzymes has made them a rich source of anticancer drug candidates.

-

Amsacrine (B1665488): A 9-anilinoacridine (B1211779) derivative, amsacrine was one of the first acridine-based compounds to be used clinically for the treatment of certain types of leukemia.[17][18] It functions as a topoisomerase II poison, stabilizing the covalent complex between the enzyme and DNA, which leads to double-strand breaks and apoptosis.[11][19][20]

-

Telomerase Inhibitors: More recently, acridine derivatives have been designed to target telomerase, an enzyme that is overexpressed in the majority of cancer cells and is crucial for maintaining telomere length and cellular immortality.[8][21] These compounds act by stabilizing G-quadruplex structures in the telomeric DNA, thereby inhibiting telomerase activity.[13][22]

Quantitative Data

The following tables summarize key quantitative data for representative acridine compounds.

| Compound | Application | Target/Mechanism | IC50 Value | Cell Line/Organism | Reference(s) |

| Amsacrine | Anticancer | Topoisomerase II inhibitor | 16 µM | K562 (leukemia) | [18] |

| Compound 8 | Anticancer | Topoisomerase II inhibitor | ~6 µM | A549 (lung cancer) | [18] |

| Compound 9 | Anticancer | Topoisomerase II inhibitor | ~6 µM | A549 (lung cancer) | [18] |

| BRACO-19 | Anticancer | Telomerase inhibitor | 1.3 - 8 µM | Ovarian cancer cell lines | [8][13] |

| Acridine-benzohydrazide 3c | Anticancer | Not specified | 73 µM (24h), 37-62 µM (48h) | A549 (lung cancer) | [19] |

| Quinine Conjugate | Antimalarial | Not specified | <100 nM | Plasmodium falciparum | [23] |

| Compound | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Reference(s) |

| Acridine Orange | Basic ethanol | 400 | ~525 | 0.2 | [24] |

| Proflavine | Not specified | ~460 | ~515 | 0.5 | [16] |

| Proflavine (bound to DNA) | Buffer | Not specified | Not specified | 0.0286 | [25] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of acridine compounds.

Synthesis of 9-Substituted Acridines via Microwave-Assisted Bernthsen Reaction

This protocol describes a rapid and efficient synthesis of 9-substituted acridines.[26]

Materials:

-

Diarylamine (e.g., diphenylamine)

-

Carboxylic acid (aliphatic or aromatic)

-

Zinc chloride (ZnCl2)

-

Aqueous ammonia (28%)

-

Ethyl acetate

-

Magnesium sulfate (B86663)

Procedure:

-

In a test tube, mix the diarylamine (2.0 mmol), carboxylic acid (10.0 or 20.0 mmol), and ZnCl2 (1.09 g, 8.0 mmol).

-

Irradiate the mixture with a 200 W microwave (2.45 GHz) at 200-210 °C for the appropriate time (typically a few minutes). Monitor the reaction temperature with a fiber optic thermometer and regulate by intermittent irradiation.

-

After the reaction is complete, add aqueous ammonia (28%, 4 ml) to the mixture and stir.

-

Filter the resulting slurry and wash the residue with water until the filtrate is neutral.

-

Dry the residue and extract with ethyl acetate.

-

Dry the organic extract over magnesium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by silica (B1680970) gel column chromatography.

Synthesis of Proflavine (3,6-Diaminoacridine)

This protocol is adapted from a patented process for the production of proflavine.[27]

Materials:

-

m-Phenylenediamine

-

Anhydrous formic acid

-

Ethylene (B1197577) glycol

-

Sulfuric acid (96%)

-

Sodium hydroxide (B78521) solution (6%)

Procedure:

-

To 388 g of ethylene glycol, add 30.4 g (0.66 mol) of anhydrous formic acid and 129 g (1.2 mol) of m-phenylenediamine.

-

With stirring, add 122.6 g (1.2 mol) of 96% sulfuric acid.

-

Heat the reaction mixture to 155 °C over 30-35 minutes and stir at this temperature for 75 minutes.

-

Cool the reaction mixture to 50 °C and pour it into 2000 g of 6% sodium hydroxide solution with vigorous stirring in a thin stream.

-

Filter the crude proflavine, wash with water until alkaline, and filter again.

-

Recrystallize the product from ethylene glycol.

Assessment of DNA Intercalation using UV-Vis Spectroscopy

This protocol outlines a general method for studying the interaction of acridine derivatives with DNA.[28][29]

Materials:

-

Acridine derivative stock solution (in an appropriate solvent like DMSO or ethanol)

-

Calf thymus DNA (ctDNA) stock solution in buffer (e.g., Tris-HCl, pH 7.4)

-

Buffer solution (e.g., Tris-HCl, pH 7.4)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a solution of the acridine derivative at a fixed concentration in the buffer.

-

Record the UV-Vis absorption spectrum of the acridine derivative solution from approximately 350-500 nm.

-

Titrate the acridine derivative solution with increasing aliquots of the ctDNA stock solution.

-

After each addition of ctDNA, allow the solution to equilibrate and then record the UV-Vis spectrum.

-

Observe for changes in the absorption spectrum, such as hypochromism (decrease in absorbance) and bathochromism (red-shift in the wavelength of maximum absorbance), which are indicative of intercalation.

-

The binding constant (K) can be calculated by fitting the spectral data to appropriate binding models.

Topoisomerase II Inhibition Assay

This protocol describes a method to assess the ability of acridine compounds to inhibit topoisomerase II.[6][9]

Materials:

-

Supercoiled plasmid DNA (e.g., pUC19)

-

Human Topoisomerase IIα

-

Assay buffer

-

Acridine compound dissolved in a suitable solvent (e.g., DMSO)

-

Stop buffer/loading dye

-

TAE or TBE buffer

-

Ethidium (B1194527) bromide or other DNA stain

-

UV transilluminator

Procedure:

-

Set up reaction tubes containing the assay buffer and supercoiled plasmid DNA.

-

Add the acridine compound at various concentrations to the test tubes. Include a positive control (e.g., amsacrine) and a no-drug control.

-

Initiate the reaction by adding human Topoisomerase IIα to each tube (except for a no-enzyme control).

-

Incubate the reactions at 37 °C for 30 minutes.

-

Stop the reaction by adding the stop buffer/loading dye.

-

Load the samples onto a 1% agarose gel and perform electrophoresis.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Inhibition of topoisomerase II activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band compared to the no-drug control. The IC50 value is the concentration of the compound that causes 50% inhibition of the enzyme's activity.

Telomerase Activity Assay (TRAP Assay)

The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based assay to measure telomerase activity.[2][25][30][31]

Materials:

-

Cell lysate containing telomerase

-

TRAP buffer

-

dNTP mix

-

TS primer (telomerase substrate)

-

ACX primer (reverse primer)

-

Taq DNA polymerase

-

Sterile PCR tubes

-

Thermocycler

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

-

SYBR Green or other DNA stain

Procedure:

-

Telomerase Extension: In a PCR tube, prepare a reaction mix containing the cell lysate, TRAP buffer, dNTPs, and the TS primer. Incubate at room temperature (e.g., 23-30 °C) for 30 minutes to allow telomerase to extend the TS primer.

-

Telomerase Inactivation: Inactivate the telomerase by heating the reaction at 90-95 °C for 3-5 minutes.

-

PCR Amplification: Add the ACX primer and Taq DNA polymerase to the reaction tube. Perform PCR amplification for a set number of cycles (e.g., 24-29 cycles) with appropriate denaturation, annealing, and extension temperatures and times.

-

Detection: Analyze the PCR products by PAGE. A characteristic ladder of bands with 6 base-pair increments indicates positive telomerase activity. The intensity of the ladder is proportional to the telomerase activity in the sample.

Signaling Pathways and Mechanisms of Action

The biological effects of acridine compounds are primarily mediated through their interactions with nucleic acids and associated enzymes.

DNA Intercalation

The planar aromatic structure of acridines allows them to insert between the base pairs of the DNA double helix. This process, known as intercalation, unwinds and lengthens the DNA, disrupting its normal function and interfering with processes like replication and transcription.

Topoisomerase II Poisoning

Acridine derivatives like amsacrine act as topoisomerase II poisons. They intercalate into DNA and stabilize the cleavable complex formed by the enzyme, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA double-strand breaks, which triggers apoptosis.

Telomerase Inhibition via G-Quadruplex Stabilization

Certain acridine derivatives can bind to and stabilize G-quadruplex structures, which are four-stranded DNA structures formed in guanine-rich sequences, such as those found at the ends of telomeres. Stabilization of the G-quadruplex at the 3' overhang of the telomere prevents the binding and activity of telomerase, leading to telomere shortening and eventual cell senescence or apoptosis.

Conclusion

From its discovery in coal tar to its current role in the development of targeted cancer therapies, the acridine scaffold has proven to be a remarkably versatile and enduring pharmacophore. The journey of acridine compounds highlights the intricate relationship between chemical structure and biological function. As our understanding of the molecular mechanisms of disease deepens, the rational design of novel acridine derivatives continues to offer promising avenues for the development of next-generation therapeutics. The wealth of knowledge accumulated over the past 150 years provides a solid foundation for future innovations in this exciting field of medicinal chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and G-Quadruplex-Binding Properties of Defined Acridine Oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel Biologically Active Proflavine Ureas Designed on the Basis of Predicted Entropy Changes | MDPI [mdpi.com]

- 6. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure and dynamics of proflavine association around DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Effect of DNA base composition on the intercalation of proflavine. A kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Molecular mechanism of direct proflavine-DNA intercalation: evidence for drug-induced minimum base-stacking penalty pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Amsacrine as a topoisomerase II poison: importance of drug-DNA interactions. | Sigma-Aldrich [merckmillipore.com]

- 12. nathan.instras.com [nathan.instras.com]

- 13. Trisubstituted acridines as G-quadruplex telomere targeting agents. Effects of extensions of the 3,6- and 9-side chains on quadruplex binding, telomerase activity, and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis and binding of proflavine diazides as functional intercalators for directed assembly on DNA - RSC Advances (RSC Publishing) DOI:10.1039/C3RA43090A [pubs.rsc.org]

- 16. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. conservancy.umn.edu [conservancy.umn.edu]

- 19. [Cytotoxicity and interaction of amsacrine derivatives with topoisomerase II: role of the 1' substitute on the aniline nucleus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and antimalarial bioassay of quinine - peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis of antimalarials; the synthesis of certain quinacrine analogs having N-heterocyclic groups in the alpha-position of the side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. telomer.com.tr [telomer.com.tr]

- 26. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 27. HU201016B - Process for producing 3,6-diaminoacridine (proflavin) - Google Patents [patents.google.com]

- 28. mdpi.com [mdpi.com]

- 29. researchgate.net [researchgate.net]

- 30. Non-Radioactive Assay Methods for the Assessment of Telomerase Activity and Telomere Length - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Insights into 9,10-Dihydroacridine: A Technical Guide for Researchers

An in-depth exploration of the theoretical and computational chemistry approaches to understanding the structure, reactivity, and potential applications of 9,10-dihydroacridine and its derivatives.

This technical guide provides a comprehensive overview of the application of quantum chemical calculations in the study of this compound, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, data presentation, and visual workflows to facilitate a deeper understanding of the computational approaches used to investigate this important heterocyclic compound.

Introduction to this compound

This compound, also known as acridan, is a tricyclic aromatic amine that serves as a core scaffold for a wide range of biologically active molecules and functional materials. Its derivatives have demonstrated a variety of applications, including as antioxidants, photocatalysts, and enzyme inhibitors. Quantum chemical calculations have become an indispensable tool for elucidating the electronic structure, molecular properties, and reaction mechanisms of these compounds at the atomic level, providing insights that complement and guide experimental studies.

Methodologies in Quantum Chemical Calculations

The foundation of computational studies on this compound lies in the principles of quantum mechanics. Density Functional Theory (DFT) is the most widely employed method due to its favorable balance of accuracy and computational cost.

Geometry Optimization

The first step in any quantum chemical calculation is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms.

Experimental Protocol: Geometry Optimization

-

Initial Structure Generation: A 3D model of the this compound molecule is constructed using molecular building software.

-

Choice of Method and Basis Set:

-

Method: Density Functional Theory (DFT) is commonly selected. A popular choice of functional is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. Other functionals like M06-2X or ωB97X-D3 may be used for specific applications.

-

Basis Set: A basis set describes the atomic orbitals used in the calculation. A commonly used and well-balanced basis set for organic molecules is 6-311G(d,p) or the Pople-style 6-31G* basis set. For higher accuracy, larger basis sets like def2-TZVP can be employed.

-

-

Software: The calculations are performed using quantum chemistry software packages such as Gaussian, ORCA, or Spartan.

-

Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

Electronic Properties

Once the optimized geometry is obtained, a variety of electronic properties can be calculated to understand the molecule's reactivity and spectroscopic behavior.

Table 1: Key Electronic Properties and Their Significance

| Property | Description | Typical Calculation Level | Significance in this compound Studies |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | DFT/B3LYP/6-311G(d,p) | A smaller gap suggests higher reactivity and is relevant for understanding photocatalytic activity and electronic transitions.[1] |

| Ionization Potential (IP) | The energy required to remove an electron from the molecule. | ΔSCF or Koopmans' theorem | Relates to the ease of oxidation and is a key parameter in assessing antioxidant activity via electron transfer mechanisms. |

| Electron Affinity (EA) | The energy released when an electron is added to the molecule. | ΔSCF or Koopmans' theorem | Indicates the ability of the molecule to accept an electron, which is important in reduction reactions. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface of the molecule. | DFT/B3LYP/6-311G(d,p) | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. |

Applications in Drug Discovery and Materials Science

Quantum chemical calculations on this compound derivatives have provided valuable insights into their potential applications.

Antioxidant Activity

Many this compound derivatives exhibit antioxidant properties by donating a hydrogen atom or an electron to neutralize free radicals. Quantum chemical calculations can predict the antioxidant capacity by evaluating key thermodynamic parameters.

Experimental Protocol: Computational Prediction of Antioxidant Activity

-

Mechanism Identification: The primary mechanisms of antioxidant action are Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET).

-

Thermodynamic Parameter Calculation:

-

Bond Dissociation Enthalpy (BDE): Calculated to assess the feasibility of the HAT mechanism. A lower BDE for the N-H bond indicates a greater propensity for hydrogen atom donation.

-

Equation: BDE = H(Acr•) + H(H•) - H(AcrH)

-

-

Ionization Potential (IP): Calculated for the SET-PT mechanism. A lower IP facilitates electron donation.

-

Equation: IP = H(AcrH•+) + H(e-) - H(AcrH)

-

-

Proton Dissociation Enthalpy (PDE): Relevant for the SPLET mechanism.

-

Equation: PDE = H(Acr-) + H(H+) - H(AcrH)

-

-

Proton Affinity (PA): Also part of the SPLET pathway assessment.

-

Equation: PA = H(Acr•) + H(H+) - H(AcrH•+)

-

-

Electron Transfer Enthalpy (ETE): The final step in the SPLET mechanism.

-

Equation: ETE = H(Acr•) + H(e-) - H(Acr-)

-

-

-

Solvent Effects: Calculations are often performed in a solvent continuum model (e.g., PCM, SMD) to mimic physiological conditions.

-

Analysis: The calculated enthalpies for the different pathways are compared to determine the most favorable antioxidant mechanism.

Table 2: Calculated Antioxidant Parameters for a Hypothetical this compound Derivative

| Parameter | Value (kcal/mol) | Mechanism Favored |

| BDE (N-H) | 85.2 | Hydrogen Atom Transfer (HAT) is a plausible mechanism. |

| IP | 125.7 | Electron donation is less favorable compared to HAT. |

| PDE | 250.1 | Proton loss from the neutral molecule is highly endothermic. |

| PA | 210.5 | Protonation of the radical cation is favorable. |

| ETE | 45.3 | Electron transfer from the anion is more favorable than from the neutral molecule. |

Photocatalysis

Dihydroacridine derivatives have been investigated as organic photocatalysts. DFT calculations are crucial for understanding the electronic excitations and reaction pathways involved in their photocatalytic cycles. Mechanistic studies have revealed that upon irradiation, these derivatives can exhibit high reducibility and function as photocatalysts for processes like reductive defluorination through a sequential single-electron transfer mechanism.[2]

Enzyme Inhibition: Molecular Docking

This compound derivatives have been explored as inhibitors of various enzymes, including acetylcholinesterase (AChE), which is a key target in the treatment of Alzheimer's disease. Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein target.

Experimental Protocol: Molecular Docking of a this compound Derivative into Acetylcholinesterase

-

Protein Preparation: The 3D crystal structure of human AChE is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

-

Ligand Preparation: The 3D structure of the this compound derivative is generated and its geometry is optimized using a suitable force field or quantum chemical method.

-

Docking Software: Software such as AutoDock, Glide, or GOLD is used to perform the docking calculations.

-

Binding Site Definition: The active site of AChE is defined based on the position of the co-crystallized inhibitor or by identifying the catalytic triad (B1167595) (Ser203, His447, Glu334).

-

Docking and Scoring: The software samples various conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

-

Analysis of Results: The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, with the amino acid residues of the active site.

Conclusion

Quantum chemical calculations provide a powerful and versatile toolkit for investigating the properties and potential applications of this compound and its derivatives. From elucidating fundamental electronic properties to predicting antioxidant activity, understanding photocatalytic mechanisms, and guiding the design of potent enzyme inhibitors, these computational methods are essential for modern chemical research. This guide offers a foundational understanding of the key methodologies and their applications, empowering researchers to leverage these techniques in their own studies.

References

9,10-Dihydroacridine: A Versatile Heterocyclic Scaffold for Advanced Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 9,10-dihydroacridine core, a partially saturated tricycle, has emerged as a privileged scaffold in medicinal chemistry, materials science, and catalysis. Its unique "V-shaped" three-dimensional structure imparts favorable electronic and steric properties, making it a highly versatile building block for the design and synthesis of novel functional molecules. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound and its derivatives, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.

Synthesis of the this compound Core and Its Derivatives

The synthesis of the this compound scaffold can be achieved through various methods, with the choice of route often depending on the desired substitution pattern. Classical methods include the Bernthsen acridine (B1665455) synthesis, while modern cross-coupling reactions, such as the Buchwald-Hartwig amination, have become indispensable for the synthesis of N-substituted derivatives.[1]

Selected Synthetic Yields

The following table summarizes the reported yields for the synthesis of various this compound derivatives, showcasing the efficiency of different synthetic strategies.

| Derivative | Synthetic Method | Yield (%) | Reference |

| 9,9-Diethyl-9,10-dihydroacridine | Grignard Reaction and Cyclization | 18% (over two steps) | [2] |

| 9-Ethylacridine (precursor) | Microwave Bernthsen Reaction | 64% | [2] |

| 9,9-Diethyl-10-methyl-9,10-dihydroacridine | N-methylation and Grignard Reaction | 44% | [2] |

| N-Aryl-9,10-dihydroacridines | Buchwald-Hartwig Amination | Good to Excellent | [1][3] |

| 1,4-disubstituted-1,2,3-triazoles containing 9-acridinyl moiety | 1,3-Dipolar Cycloaddition | 50-80% | |

| Ester-substituted dihydroacridine derivatives | Suzuki Coupling | Not specified | [4] |

Physicochemical Properties and Applications

The unique electronic and structural features of the this compound core give rise to a wide range of applications, from organic electronics to medicinal chemistry.

Organic Light-Emitting Diodes (OLEDs)

This compound derivatives are widely employed as host and emitter materials in OLEDs due to their high thermal stability and excellent photophysical properties. The non-planar structure of the dihydroacridine core helps to suppress intermolecular π-π stacking, which can lead to aggregation-caused quenching of fluorescence in the solid state.

Table 2.1: Photophysical and Electrochemical Properties of Selected this compound Derivatives for OLEDs

| Compound | Absorption Max (nm) | Emission Max (nm) | HOMO (eV) | LUMO (eV) | Quantum Yield (%) |

| 2,7-bis(4-methoxycarbonylphenyl)-9,9-diphenyl-9,10-dihydroacridine | Not specified | Solvent dependent | Not specified | Not specified | Relatively high |

| 2,8-bis(4-methoxycarbonylphenyl)-10,10-diphenyl-5,10-dihydrophenazasiline | Not specified | Solvent dependent | Not specified | Not specified | Relatively high |

| Star-shaped benzodifuran-based derivatives | 400-550 (emission) | 400-550 | Not specified | Not specified | Up to 100% |

Medicinal Chemistry

The this compound scaffold is a key component in a variety of biologically active compounds, demonstrating anticancer, antibacterial, and anti-inflammatory properties.

Numerous this compound derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve DNA intercalation and inhibition of topoisomerase II.

Table 2.2: In Vitro Anticancer Activity of Selected this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 3-(9-acridinylamino)-5-(hydroxymethyl)aniline (AHMA) | L1210 (mouse leukemia) | Potent | [5] |

| 9-Phenoxyacridines | L1210, HL-60 | Moderate | [5] |

| 9-(Phenylthio)acridines | L1210, HL-60 | Moderate | [5] |

| Acridinyl Ligand 8 | MCF7, DU-145 | 0.52 (Topo IIβ inhibition) |

A promising avenue of research involves the development of this compound derivatives as inhibitors of the bacterial cell division protein FtsZ. By disrupting the formation of the Z-ring, these compounds can effectively halt bacterial proliferation.[6]

Mechanism of Action: FtsZ Inhibition

The following diagram illustrates the proposed mechanism of action for this compound-based FtsZ inhibitors.

Caption: Inhibition of bacterial cell division by a this compound derivative.

Molecular docking studies suggest that these inhibitors bind to the interdomain cleft of FtsZ, a region crucial for its polymerization into protofilaments.[6] This binding is stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of this compound derivatives.

General Experimental Workflow

The synthesis and characterization of novel this compound derivatives typically follow the workflow outlined below.

Caption: General experimental workflow for this compound derivatives.

Improved Synthesis of 9,9-Diethyl-9,10-dihydroacridine[2]

This protocol describes an improved synthesis that minimizes the formation of elimination byproducts.

Materials:

-

Methyl N-phenylanthranilate

-

Magnesium bromide diethyl etherate (MgBr₂·OEt₂)

-

Ethylmagnesium bromide (EtMgBr) solution (1.0 M in THF)

-

Dry diethyl ether (Et₂O)

-

Aqueous HCl (e.g., 1 M)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Hexanes for recrystallization

-

Argon atmosphere

Procedure:

-

Dissolve methyl N-phenylanthranilate and magnesium bromide diethyl etherate in dry diethyl ether under an argon atmosphere in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the mixture to 0 °C in an ice bath.

-

Add the ethylmagnesium bromide solution dropwise to the reaction mixture over approximately 8 minutes.

-

After the addition is complete, stir the reaction for several more minutes at 0 °C.

-

Remove the ice bath and allow the reaction to warm to room temperature while stirring. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by slowly adding it to a stirred solution of aqueous HCl at 0 °C.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude tertiary alcohol intermediate by column chromatography.

-

Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane) and treat with a catalytic amount of a strong acid (e.g., trifluoroacetic acid) to effect cyclization.

-

Monitor the cyclization by TLC. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the product into an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Recrystallize the crude product from hexanes to yield pure 9,9-diethyl-9,10-dihydroacridine as white/colorless crystals.

General Protocol for Buchwald-Hartwig Amination for the Synthesis of N-Aryl-9,10-dihydroacridines[1][7]

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with this compound.

Materials:

-

Aryl halide (e.g., aryl bromide) (1.0 mmol)

-

This compound (1.2 mmol)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine (B1218219) ligand (e.g., XPhos, 4 mol%)

-

Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 mmol)

-

Anhydrous toluene (B28343) (5 mL)

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, phosphine ligand, and base.

-

Add anhydrous toluene via syringe.

-

Seal the Schlenk tube and place it in a preheated oil bath at the appropriate temperature (e.g., 100-110 °C).

-

Stir the reaction mixture vigorously for the required time (typically 12-24 hours), monitoring the progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

-

Wash the filter cake with additional organic solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-aryl-9,10-dihydroacridine.

Conclusion

The this compound scaffold continues to be a cornerstone in the development of advanced materials and therapeutics. Its synthetic accessibility and the tunability of its physicochemical properties make it an attractive building block for a wide range of applications. This guide has provided a snapshot of the current state of research, highlighting key synthetic methodologies, quantitative performance data, and mechanistic insights. It is anticipated that further exploration of the chemical space around the this compound core will lead to the discovery of new molecules with enhanced functionalities and novel applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Improved Procedures for the Synthesis of 9,9-Disubstituted 9,10-Dihydroacridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of ester-substituted dihydroacridine derivatives and their spectroscopic properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 9-substituted acridine derivatives with long half-life and potent antitumor activity: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting the Achilles Heel of FtsZ: The Interdomain Cleft - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 9,10-Dihydroacridine as a Hydrogen Donor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 9,10-Dihydroacridine (AcrH₂) and its derivatives as effective hydrogen donors in a variety of chemical transformations. The protocols detailed below are based on established literature and are intended to serve as a practical guide for laboratory applications.

Overview of this compound as a Hydrogen Donor

This compound is a heterocyclic compound that can readily donate a hydrogen atom or a hydride ion, making it a valuable reagent in organic synthesis. Its utility stems from the thermodynamic stability of the resulting acridinyl radical or the acridinium (B8443388) cation, which drives the hydrogen transfer process. This property is exploited in numerous reactions, including transfer hydrogenations and photocatalytic reductions.

Applications in Photocatalytic Reactions

This compound and its derivatives are widely used as hydrogen donors in photocatalytic reactions. Under visible light irradiation, a photocatalyst can facilitate the transfer of a hydrogen atom from this compound to a substrate, enabling various transformations such as reductions and C-C bond formations.

2.1. Photocatalytic Oxidation of 10-Methyl-9,10-dihydroacridine

In the presence of a manganese porphyrin photocatalyst and molecular oxygen, 10-methyl-9,10-dihydroacridine (AcrH₂) can be photocatalytically oxidized to 10-methyl-(9,10H)-acridone (Acr=O).[1] This reaction proceeds under visible light irradiation in an oxygen-saturated solution.[1]

Quantitative Data for Photocatalytic Oxidation

| Photocatalyst | Substrate | Product | Turnover Number (5h) | Wavelength (λ) | Solvent | Reference |

| (TMP)MnIII(OH) | 10-methyl-9,10-dihydroacridine | 10-methyl-(9,10H)-acridone | 17 | > 480 nm | PhCN | [1] |

| (TPFPP)MnIII(CH₃COO) | 10-methyl-9,10-dihydroacridine | 10-methyl-(9,10H)-acridone | 6 | > 480 nm | PhCN | [1] |

Experimental Protocol: Photocatalytic Oxidation of 10-methyl-9,10-dihydroacridine

-

Preparation of Reaction Mixture: In a suitable reaction vessel, dissolve 10-methyl-9,10-dihydroacridine (AcrH₂) and the manganese porphyrin photocatalyst (e.g., (TMP)MnIII(OH)) in benzonitrile (B105546) (PhCN). The solution should be saturated with oxygen by bubbling O₂ gas through it.

-

Photocatalysis: Irradiate the reaction mixture with a xenon lamp (500 W) equipped with a transmitting glass filter (λ > 480 nm) at room temperature.[1]

-

Monitoring the Reaction: The progress of the reaction can be monitored by observing the appearance of the absorption band of 10-methyl-(9,10H)-acridone (Acr=O) at λmax = 402 nm.[1]

-

Work-up and Isolation: After the reaction is complete (e.g., 5 hours), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to isolate the desired product, 10-methyl-(9,10H)-acridone.

Reaction Pathway

Caption: Photocatalytic oxidation of 10-methyl-9,10-dihydroacridine.

Applications in Transfer Hydrogenation

Transfer hydrogenation is a powerful technique for the reduction of unsaturated functional groups, where a safe and easily handled hydrogen donor is used in place of gaseous hydrogen. This compound is an effective hydrogen donor for the reduction of various substrates, including quinolines.

3.1. Transfer Hydrogenation of Quinolines

The reduction of quinolines to 1,2,3,4-tetrahydroquinolines can be achieved using this compound as the hydrogen donor in the presence of an iridium catalyst. The addition of a simple iodide salt can significantly accelerate this reaction.

Quantitative Data for Transfer Hydrogenation of Quinolines

| Substrate | Catalyst | Additive | Product | Yield (%) | Temperature (°C) | Time (h) | Reference |

| Quinolines (various) | [IrCpCl₂]₂ | NaI | Tetrahydroquinolines | Good to Excellent | 40 | Varies | [2] |

| 2-tert-Butylquinoline | [IrCpCl₂]₂ | NaI | 1,2,3,4-Tetrahydro-2-tert-butylquinoline | 99 | 40 | N/A | [2] |

| Acridine | [IrCp*Cl₂]₂ | NaI | This compound | Good | 40 | N/A | [2] |

Experimental Protocol: Transfer Hydrogenation of Quinolines

-

Catalyst Preparation: Prepare a stock solution of the iridium catalyst, for example, [IrCp*Cl₂]₂.

-

Reaction Setup: To a reaction vessel, add the quinoline (B57606) substrate, this compound (as the hydrogen donor), the iridium catalyst, and an iodide salt (e.g., NaI) in a suitable solvent.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 40 °C) and stir for the required amount of time. The reaction can be performed in the air as it is not sensitive to moisture or oxygen.[2]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is evaporated, and the residue is purified by column chromatography to yield the corresponding tetrahydroquinoline.

Experimental Workflow

Caption: General workflow for transfer hydrogenation of quinolines.

One-Electron Transfer Reactions

The oxidation of 10-methyl-9,10-dihydroacridine can also proceed through a one-electron transfer mechanism, particularly with transition-metal reagents.[3] This process involves the initial formation of a radical cation, followed by deprotonation and further oxidation.[3]

Kinetic Data for One-Electron Transfer

| Oxidant | Rate Constant (k₂₉₈ / L mol⁻¹ s⁻¹) | Conditions | Reference |

| Feaq³⁺ | 37.9 | μ = 0.1 M | [3] |

| Feaq³⁺ | 128 | μ = 1.0 M | [3] |

Reaction Mechanism

Caption: One-electron transfer oxidation of 10-methyl-9,10-dihydroacridine.

Safety and Handling

This compound and its derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Application Notes and Protocols for the Photocatalytic Oxygenation of 9,10-Dihydroacridine

Audience: Researchers, scientists, and drug development professionals.